molecular formula C19H23NO2 B14443398 4-Heptyl-4'-nitro-1,1'-biphenyl CAS No. 78338-13-3

4-Heptyl-4'-nitro-1,1'-biphenyl

Cat. No.: B14443398
CAS No.: 78338-13-3
M. Wt: 297.4 g/mol
InChI Key: GPOZKHDUMHKFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Heptyl-4’-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by a biphenyl core with a heptyl group attached to one phenyl ring and a nitro group attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptyl-4’-nitro-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of 4-Heptyl-4’-nitro-1,1’-biphenyl may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Heptyl-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Heptyl-4’-amino-1,1’-biphenyl, while substitution reactions can yield various alkyl or aryl derivatives .

Scientific Research Applications

4-Heptyl-4’-nitro-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Heptyl-4’-nitro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the heptyl group can influence the compound’s solubility and membrane permeability. These properties can affect the compound’s biological activity and its potential use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Heptyl-4’-nitro-1,1’-biphenyl is unique due to the presence of both a heptyl group and a nitro group, which confer distinct chemical and physical properties. The nitro group can participate in redox reactions, while the heptyl group can influence the compound’s solubility and membrane permeability. These properties make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

78338-13-3

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

1-heptyl-4-(4-nitrophenyl)benzene

InChI

InChI=1S/C19H23NO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3

InChI Key

GPOZKHDUMHKFHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.